Phenacetin-ethoxy-1-13C
Overview
Description
Phenacetin-ethoxy-1-13C (PE-13C) is a synthetic compound that has been used in numerous scientific research applications. It is a derivative of phenacetin, an analgesic drug that has been used since the late 19th century. PE-13C has been used in various laboratory experiments and studies to gain insight into the biochemical and physiological effects of phenacetin.
Scientific Research Applications
Metabolism and Diagnostic Applications
- Diagnostic Tool for Liver Disease : Phenacetin-ethoxy-1-13C has been used to diagnose liver disease. A combination of breath and urine tests employing this compound provides a new tool for liver disease diagnosis, utilizing infrared spectroscopy and NMR spectroscopy for detection (Kajiwara et al., 1996; Kurumaya et al., 1988).
- Metabolism in Disease States : Research has indicated the potential of Phenacetin-ethoxy-1-13C in understanding the metabolic alterations in patients with renal disease, demonstrating how phenacetin and its metabolites are processed differently in diseased states (Prescott, 1969).
Pharmacological Research and Analogs
- Evaluation of New Analogs : Studies have synthesized new analogs of phenacetin to enhance its efficacy while reducing adverse effects. These efforts aim at discovering compounds with improved anti-inflammatory activity, showcasing the ongoing research into safer and more effective analgesic and antipyretic agents (De Almeida et al., 2019).
Chemical Transformations and Mechanistic Insights
- Mechanistic Studies on Metabolites : Research into the metabolism of phenacetin has revealed the formation of both arylating and alkylating metabolites, providing insight into its biotransformation and potential implications for toxicity and drug interaction (Nelson et al., 1981).
- Investigation into Metabolic Pathways : Advanced spectroscopic methods have been applied to study the metabolism of phenacetin in the liver, offering real-time monitoring of drug metabolism and the formation of metabolites, which could improve understanding of its pharmacokinetics and pharmacodynamics (Albert et al., 1984).
properties
IUPAC Name |
N-(4-(113C)ethoxyphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-3-13-10-6-4-9(5-7-10)11-8(2)12/h4-7H,3H2,1-2H3,(H,11,12)/i3+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJSUEIXXCENMM-LBPDFUHNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[13CH2]OC1=CC=C(C=C1)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10483603 | |
Record name | Phenacetin-ethoxy-1-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10483603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenacetin-ethoxy-1-13C | |
CAS RN |
72156-72-0 | |
Record name | Phenacetin-ethoxy-1-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10483603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 72156-72-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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